molecular formula C10H10BrClN2 B13517724 6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride

6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride

Cat. No.: B13517724
M. Wt: 273.55 g/mol
InChI Key: IGQCVRIEMQYUFQ-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 6th position, a tetrahydroisoquinoline core, and a carbonitrile group at the 4th position, with an additional hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride typically involves multiple steps:

    Reduction: The reduction of the isoquinoline ring to form the tetrahydroisoquinoline core.

    Nitrile Formation:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Controlled Bromination: Using bromine or bromine-containing reagents under controlled conditions.

    Catalytic Reduction: Employing catalysts such as palladium or platinum to facilitate the reduction process.

    Nitrile Introduction: Using cyanide sources under specific conditions to introduce the nitrile group.

    Salt Formation: Reacting the final product with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield quinoline derivatives.

    Reduction: Can produce fully reduced isoquinoline derivatives.

    Substitution: Results in various substituted isoquinoline derivatives.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to exert its effects.

    Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carbonitrile and hydrochloride groups.

    1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine and carbonitrile groups.

    6-Bromoisoquinoline: Lacks the tetrahydro and carbonitrile groups.

Uniqueness

6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride is unique due to the combination of its bromine, tetrahydroisoquinoline, carbonitrile, and hydrochloride groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile;hydrochloride

InChI

InChI=1S/C10H9BrN2.ClH/c11-9-2-1-7-5-13-6-8(4-12)10(7)3-9;/h1-3,8,13H,5-6H2;1H

InChI Key

IGQCVRIEMQYUFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C=CC(=C2)Br)C#N.Cl

Origin of Product

United States

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